Hsd17B13-IN-65
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Overview
Description
Hsd17B13-IN-65 is a small molecule inhibitor targeting the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is associated with lipid droplets in the liver and is upregulated in patients with non-alcoholic fatty liver disease. The inhibition of hydroxysteroid 17-beta-dehydrogenase 13 has shown potential in treating liver diseases by reducing hepatic inflammation, fibrosis, and progression to hepatocellular carcinoma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-65 involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of the compound.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final compound is purified using techniques like chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key steps include:
Scaling up reactions: Reactions are scaled up using larger reactors and optimized conditions to maintain consistency and yield.
Automation: Automated systems are used for precise control of reaction conditions and monitoring.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-65 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Hsd17B13-IN-65 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the enzyme hydroxysteroid 17-beta-dehydrogenase 13 and its role in lipid metabolism.
Biology: Helps in understanding the biological pathways involving hydroxysteroid 17-beta-dehydrogenase 13 and its impact on liver function.
Medicine: Investigated for its potential therapeutic effects in treating liver diseases, particularly non-alcoholic fatty liver disease and non-alcoholic steatohepatitis.
Industry: Used in the development of new drugs targeting liver diseases and in the study of enzyme inhibitors
Mechanism of Action
Hsd17B13-IN-65 exerts its effects by inhibiting the enzyme hydroxysteroid 17-beta-dehydrogenase 13. This enzyme is involved in the metabolism of steroids and lipid droplets in the liver. By inhibiting this enzyme, this compound reduces the formation of pro-inflammatory lipid mediators and retinol, thereby decreasing hepatic inflammation and fibrosis. The molecular targets include the active site of the enzyme, where the inhibitor binds and prevents its activity .
Comparison with Similar Compounds
Hsd17B13-IN-65 is compared with other inhibitors of hydroxysteroid 17-beta-dehydrogenase 13, such as:
BI-3231: Another potent and selective inhibitor with similar therapeutic potential.
Compound 1: Shows moderate activity in enzymatic assays and good selectivity against related isoforms.
Uniqueness
This compound is unique due to its high potency and selectivity for hydroxysteroid 17-beta-dehydrogenase 13. It has shown promising results in preclinical studies for reducing liver inflammation and fibrosis, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C24H15Cl2F4N3O4 |
---|---|
Molecular Weight |
556.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C24H15Cl2F4N3O4/c1-11-31-20-16(27)6-7-17(32-22(35)13-8-14(25)21(34)15(26)9-13)19(20)23(36)33(11)10-12-4-2-3-5-18(12)37-24(28,29)30/h2-9,34H,10H2,1H3,(H,32,35) |
InChI Key |
RBOVPHNKKHUJMC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C(=O)N1CC3=CC=CC=C3OC(F)(F)F)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)F |
Origin of Product |
United States |
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